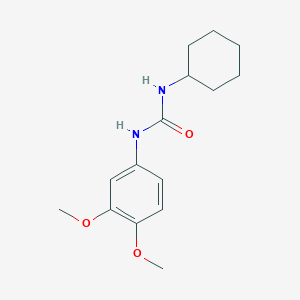

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

1-cyclohexyl-3-(3,4-dimethoxyphenyl)urea |

InChI |

InChI=1S/C15H22N2O3/c1-19-13-9-8-12(10-14(13)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) |

InChI Key |

CAAHPLUGJRTJRJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 3 3,4 Dimethoxyphenyl Urea and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional and Connectivity Assignments

The ¹H NMR spectrum of 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea is predicted to show distinct signals corresponding to the protons of the cyclohexyl ring, the dimethoxyphenyl ring, and the urea (B33335) N-H groups.

The protons on the cyclohexyl ring typically appear as a series of broad, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. The methine proton attached to the nitrogen (N-CH) would be expected further downfield, around δ 3.3-3.8 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The 3,4-dimethoxyphenyl group presents a more defined set of signals in the aromatic region (δ 6.5-7.5 ppm). The three aromatic protons would appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The two methoxy (B1213986) groups (-OCH₃) are expected to appear as sharp singlets, likely around δ 3.7-3.9 ppm.

The two urea protons (N-H) are anticipated to appear as distinct signals. The N-H proton adjacent to the cyclohexyl group would likely be a doublet due to coupling with the methine proton, while the N-H proton adjacent to the aromatic ring would appear as a singlet. Their chemical shifts can vary significantly depending on the solvent and concentration but are typically found in the range of δ 5.5-9.0 ppm. For instance, in related 1,3-disubstituted ureas, the N-H protons have been observed as doublets or triplets in the δ 5.5-6.8 ppm range and as singlets around δ 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl -CH₂ | 1.0 - 2.0 | m (multiplet) |

| Cyclohexyl -CH | 3.3 - 3.8 | m (multiplet) |

| Methoxy (-OCH₃) | 3.7 - 3.9 | s (singlet) |

| Cyclohexyl N-H | 5.5 - 6.8 | d (doublet) |

| Aromatic C-H | 6.5 - 7.5 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Urea Carbonyl Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key diagnostic signal in N,N'-disubstituted ureas is the urea carbonyl carbon (C=O). This signal is consistently found in a narrow downfield range, typically between δ 153 and 158 ppm. uva.nlrsc.org This characteristic shift provides unambiguous confirmation of the urea functional group.

The carbons of the cyclohexyl ring are expected in the upfield region, with the N-CH carbon appearing around δ 45-55 ppm and the other CH₂ carbons resonating between δ 25 and 35 ppm.

For the 3,4-dimethoxyphenyl group , the carbons attached to the methoxy groups would be found significantly downfield in the aromatic region (around δ 140-150 ppm), while the other aromatic carbons would appear between δ 100 and 135 ppm. The two methoxy group carbons (-OCH₃) would have characteristic signals around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Urea C=O | 153 - 158 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-N/C-H | 100 - 135 |

| Methoxy (-OCH₃) | 55 - 56 |

| Cyclohexyl C-N | 45 - 55 |

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Verification

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. For this compound (molecular formula C₁₅H₂₂N₂O₃), the theoretical monoisotopic mass is 278.1630 g/mol . Therefore, in positive-ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 279.1709. High-resolution analysis would confirm the elemental composition to within a few parts per million (ppm), providing strong evidence for the compound's identity. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. uni.luuni.lu

Fragmentation Pathway Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion can reveal the compound's structure by analyzing its fragmentation patterns. For N,N'-disubstituted ureas, a characteristic fragmentation involves the cleavage of the C-N bonds of the urea moiety. nih.gov

A plausible pathway involves the cleavage of the C(O)-N(H)-cyclohexyl bond, leading to the elimination of cyclohexyl isocyanate and the formation of a fragment ion corresponding to protonated 3,4-dimethoxyaniline (B48930). Conversely, cleavage of the C(O)-N(H)-aryl bond could result in the elimination of 3,4-dimethoxyphenyl isocyanate and the formation of a fragment corresponding to protonated cyclohexylamine (B46788). The relative abundance of these fragment ions provides insight into the relative strengths of the C-N bonds and helps to confirm the connectivity of the substituent groups to the urea core.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the urea and methoxy groups.

Key vibrational bands include:

N-H Stretching: A prominent band, or a pair of bands, in the region of 3200-3400 cm⁻¹ corresponds to the stretching vibrations of the two N-H bonds in the urea linkage.

C-H Stretching: Absorptions for the aromatic C-H bonds appear just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the cyclohexyl and methoxy groups appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the urea carbonyl group. nist.gov

N-H Bending (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is typically found between 1550 and 1640 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the aryl-ether C-O stretching of the methoxy groups are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 |

| N-H (Urea) | Bending (Amide II) | 1550 - 1640 |

| C-O (Ether) | Asymmetric Stretching | 1200 - 1275 |

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry and the interactions that govern the formation of the crystal lattice.

Single crystal X-ray diffraction studies on analogs of this compound, such as 1-cyclohexyl-3-(p-tolyl)urea, have yielded high-resolution structural data. For 1-cyclohexyl-3-(p-tolyl)urea, the crystal system is monoclinic with the space group P21/c. nih.govacs.org The unit cell parameters for this analog are detailed in the table below. These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The data illustrates a well-ordered crystalline structure, which is essential for the accurate determination of atomic positions. nih.govacs.org

Table 1: Crystallographic Data for 1-cyclohexyl-3-(p-tolyl)urea

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

Data sourced from a study on the analog 1-cyclohexyl-3-(p-tolyl)urea. nih.govacs.org

Hydrogen bonding is a critical factor in the crystal packing of urea derivatives. In the solid state, these interactions dictate the assembly of molecules into a stable, three-dimensional architecture. In the crystal structure of the analog 1-cyclohexyl-3-(p-tolyl)urea, intermolecular hydrogen bonds are the primary drivers of the molecular assembly. nih.gov The urea moiety provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). Specifically, N-H···O hydrogen bonds are formed, linking adjacent molecules. nih.gov The geometry of these hydrogen bonds, including the donor-hydrogen and hydrogen-acceptor distances and the donor-hydrogen-acceptor angle, are crucial for the stability of the crystal lattice.

Table 2: Intermolecular Hydrogen Bond Geometry for 1-cyclohexyl-3-(p-tolyl)urea

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.82 | 2.13 | 2.924(2) | 163 |

D = donor atom, A = acceptor atom. Data sourced from a study on the analog 1-cyclohexyl-3-(p-tolyl)urea. nih.gov

Table 3: Selected Dihedral Angles for 1-cyclohexyl-3-(p-tolyl)urea

| Atoms (Plane 1 - Plane 2) | Dihedral Angle (°) |

|---|

Data sourced from a study on the analog 1-cyclohexyl-3-(p-tolyl)urea. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Investigation of Substituent Effects on Biological Activity

Influence of Aromatic Ring Substitutions (e.g., Position and Nature of Methoxy (B1213986) Groups)

The substitution pattern on the aromatic ring plays a critical role in modulating the biological activity of this class of compounds. The presence and positioning of methoxy groups are of particular importance. Studies on related 3-aryl-1,6-naphthyridine-2,7-diamines and 2-ureas have shown that derivatives with a 3,5-dimethoxyphenyl group exhibit low nanomolar inhibitory activity against certain kinases. nih.gov While the target compound features a 3,4-dimethoxyphenyl moiety, the data suggests that the dimethoxy substitution is a key contributor to potency.

The specific placement of these electron-donating groups influences the electronic properties of the aromatic ring and its interaction with the target protein. Research on other urea (B33335) derivatives has also highlighted the impact of substitutions on the phenyl ring. For instance, in a series of urea diamides, 4-substituted derivatives were found to be more active than their 2-substituted counterparts, a phenomenon attributed to reduced steric hindrance and the absence of the ortho effect. This underscores the sensitivity of the biological target to the spatial arrangement of substituents on the aromatic ring.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity

| Compound Analogue | Substitution Pattern | Relative Activity | Reference |

|---|---|---|---|

| 3-(3,5-Dimethoxyphenyl) Derivative | 3,5-dimethoxy | High | nih.gov |

| 4-Substituted Phenyl Urea | 4-substitution | Higher than 2-substituted | |

| 2-Substituted Phenyl Urea | 2-substitution | Lower than 4-substituted |

Impact of Cyclohexyl Ring Modifications and Stereochemistry

The cyclohexyl ring is another critical determinant of activity. SAR studies on various urea derivatives have consistently shown a preference for bulky, aliphatic ring systems at this position. nih.gov While adamantyl groups have been shown to be highly effective in some series, substituting adamantyl with a cyclohexyl group, as seen in the target molecule, can still maintain significant activity, albeit sometimes at a reduced level compared to the bulkier adamantyl. nih.gov

The stereochemistry of the cyclohexyl ring can also have a profound impact on binding affinity and biological activity. Studies on PROTACs (Proteolysis Targeting Chimeras) featuring a cyclohexyl linker have revealed that stereochemical inversion from a trans to a cis conformation can significantly alter the molecule's three-dimensional shape. nih.gov A trans-cyclohexyl linker tends to adopt a rigid, extended conformation, whereas a cis-linker can fold back, leading to different intramolecular and intermolecular interactions. nih.gov This highlights that the specific conformation adopted by the cyclohexyl ring in 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea is likely a key factor in its interaction with its biological target.

Table 2: Influence of Cyclohexyl Ring Features on Activity

| Feature | Observation | Implication for this compound | Reference |

|---|---|---|---|

| Ring System | Bulky aliphatic rings are preferred. | The cyclohexyl group contributes favorably to activity. | nih.gov |

| Stereochemistry | cis vs. trans conformation significantly affects molecular shape and interactions. | The specific stereochemistry of the cyclohexyl ring is crucial for optimal binding. | nih.gov |

Role of the Urea Linker and its Bioisosteric Replacements (e.g., Thiourea)

The urea linker is a central component, often involved in crucial hydrogen bonding interactions with the target protein. nih.gov Its ability to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition. However, SAR studies frequently explore the replacement of the urea moiety with bioisosteres to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

One of the most common bioisosteric replacements for urea is thiourea (B124793). In many cases, this substitution can lead to a significant decrease in biological activity. For example, in a series of anti-tuberculosis agents, the introduction of a thiourea in place of the urea moiety resulted in an 80-fold decrease in activity. nih.gov Similarly, research on urea and thiourea diamides has shown that thiourea derivatives generally exhibit a shorter duration of action compared to their urea counterparts. These findings suggest that the oxygen atom of the urea in this compound is likely a critical hydrogen bond acceptor, and its replacement with sulfur is detrimental to the compound's activity. Other modifications, such as N-methylation of the urea, have also been shown to decrease activity. nih.gov

Table 3: Comparison of Urea Linker and its Bioisosteres

| Linker | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Urea | Unmodified | Preferred for optimal activity | nih.gov |

| Thiourea | Replacement of Oxygen with Sulfur | Significant decrease in activity | nih.gov |

| N-methylated Urea | Addition of a methyl group to a nitrogen | Decrease in activity | nih.gov |

Identification of Pharmacophoric Features Essential for Activity

Based on the SAR studies, a pharmacophore model for this compound and its analogs can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features include:

Aromatic Ring: This feature likely engages in hydrophobic and/or pi-stacking interactions with the target protein. The presence of two methoxy groups at the 3 and 4 positions suggests they may act as hydrogen bond acceptors or influence the electronic nature of the ring for optimal interaction.

Hydrogen Bond Donor/Acceptor Unit: The urea moiety is a critical component, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor.

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies provide a clear roadmap for the lead optimization of this compound. The primary goal of lead optimization is to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters while minimizing off-target effects.

Several strategies can be employed:

Fine-tuning Aromatic Substitutions: While the 3,4-dimethoxy pattern is established, further exploration of other substituents on the aromatic ring could be beneficial. For example, replacing one or both methoxy groups with other electron-donating or electron-withdrawing groups could modulate activity and selectivity. Additionally, exploring different substitution patterns (e.g., 2,4- or 2,5-dimethoxy) could lead to improved interactions with the target.

Exploring Cyclohexyl Ring Analogs: Although the cyclohexyl group is favorable, replacing it with other cyclic or acyclic aliphatic groups of varying sizes and lipophilicity could further optimize binding. Investigating different stereoisomers of the cyclohexyl ring is also a critical step to ensure the optimal conformation for target engagement.

Bioisosteric Replacement of the Urea Linker (with caution): While direct replacement with thiourea appears detrimental, other urea bioisosteres could be considered to improve properties like metabolic stability or cell permeability. However, any modification to this central linker must be approached with caution to preserve the crucial hydrogen bonding interactions.

By systematically applying these SAR-driven optimization strategies, it is possible to develop new analogs of this compound with improved therapeutic potential.

Future Research Trajectories and Translational Outlook

Development of Next-Generation Analogs with Enhanced Potency, Selectivity, and Metabolic Stability

A primary focus of future research will be the rational design and synthesis of next-generation analogs of 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea. The goal is to systematically modify its core structure to enhance key pharmacological properties.

Key Strategies for Analog Development:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies will be crucial to understand how different functional groups on the cyclohexyl and dimethoxyphenyl rings influence biological activity. For instance, the introduction of various substituents on the phenyl ring can modulate potency and selectivity, a common strategy in the development of urea-containing kinase inhibitors.

Improving Metabolic Stability: A significant hurdle in drug development is rapid metabolism. nih.gov Future analogs will be designed to have improved metabolic stability, potentially by introducing blocking groups at metabolically labile sites. This could involve the strategic placement of fluorine atoms or other groups to prevent oxidative metabolism by cytochrome P450 enzymes.

Enhancing Selectivity: To minimize off-target effects, enhancing selectivity is paramount. This can be achieved by designing analogs that form more specific interactions with the target protein. The urea (B33335) moiety itself is a key hydrogen-bonding motif that can be exploited to achieve greater specificity. nih.gov

Table 1: Potential Modifications to Enhance Pharmacological Properties

| Structural Moiety | Potential Modification | Desired Outcome |

| Cyclohexyl Ring | Introduction of polar or non-polar substituents | Improved binding affinity and selectivity |

| Dimethoxyphenyl Ring | Alteration of methoxy (B1213986) group positions or replacement with other electron-donating/withdrawing groups | Enhanced potency and modified pharmacokinetic profile |

| Urea Linker | N-methylation or replacement with thiourea (B124793) | Modulated hydrogen bonding capacity and conformational rigidity |

Integration of Advanced Artificial Intelligence and Machine Learning for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it more efficient and cost-effective. nih.govdoaj.org These technologies can be powerfully applied to the de novo design of novel analogs of this compound.

Applications of AI and ML in Drug Design:

Generative Models: AI-powered generative models can design novel molecules with desired properties from the ground up. crimsonpublishers.com By learning from vast datasets of known bioactive molecules, these models can propose new urea derivatives that are predicted to have high potency and selectivity.

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. springernature.com This allows for the in-silico screening of large libraries of potential analogs, prioritizing those with the most promising drug-like characteristics.

Target Identification: AI can also aid in identifying new biological targets for this compound and its analogs by analyzing complex biological data, such as genomic and proteomic information.

Table 2: AI and Machine Learning Tools in Drug Discovery

| Tool/Technique | Application | Potential Impact |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules with specific therapeutic properties. crimsonpublishers.com | Accelerated discovery of lead compounds |

| Deep Learning | Prediction of compound toxicity and other ADMET properties. crimsonpublishers.com | Reduction in late-stage drug failures |

| Supervised Machine Learning | Development of quantitative structure-activity relationship (QSAR) models | More accurate prediction of biological activity |

Exploration of Novel Therapeutic Indications and Biological Pathways

While the initial therapeutic focus for a compound may be narrow, its structural motifs often hold the potential for broader applications. The urea functionality is present in a wide range of drugs, including anticancer, antiviral, and antihypertensive agents. nih.govnih.gov

Future research should explore novel therapeutic indications for this compound and its analogs. This could involve screening against a diverse panel of disease models and biological targets. The presence of the cyclohexyl and dimethoxyphenyl groups may confer affinity for targets beyond those initially investigated. For example, various substituted urea compounds have shown activity as TRPV1 antagonists for pain relief. wikipedia.org

Development of More Complex In Vitro and Ex Vivo Research Models for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanism of action of this compound, it is essential to move beyond traditional two-dimensional cell culture models. The development and utilization of more complex in vitro and ex vivo models will be critical.

Advanced Research Models:

Three-Dimensional (3D) Organoids: These are self-organizing 3D structures grown from stem cells that recapitulate the complex architecture and function of human organs. Testing analogs in organoid models can provide more predictive data on efficacy and toxicity.

Co-culture Systems: These systems involve the cultivation of multiple cell types together to mimic the cellular interactions found in native tissues. This is particularly relevant for studying diseases with complex microenvironments, such as cancer.

Patient-Derived Xenografts (PDXs): In these models, tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models are highly valuable for preclinical cancer research as they better reflect the heterogeneity of human tumors.

By employing these advanced models, researchers can gain deeper insights into the biological pathways modulated by this compound and its analogs, ultimately facilitating their successful clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.